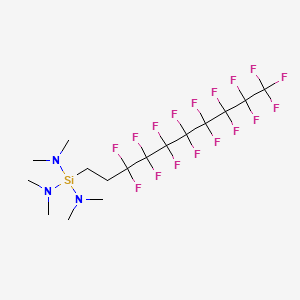
(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is an organosilane compound with the chemical formula C16H22F17N3Si. It is a liquid at room temperature and is known for its unique properties due to the presence of both fluorinated and amino groups. This compound is often used as a chemical intermediate in various industrial applications .
Mechanism of Action
Target of Action
(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is a chemical intermediate . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate. The role of this compound is to facilitate the transformation of these reactants into the desired products.
Result of Action
The result of the action of this compound is the transformation of reactants into desired products in the chemical reactions where it is used as an intermediate. The molecular and cellular effects of this compound’s action depend on the specific reactions and the nature of the reactants and products .
Disclaimer: The use of this compound should always be conducted in accordance with relevant safety guidelines and regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane typically involves the reaction of a fluorinated alkylsilane with dimethylamine. One common method includes the reaction of heptadecafluorodecyltrimethoxysilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and dimethylamine.
Substitution: Can undergo nucleophilic substitution reactions with other amines or alcohols.
Condensation: Forms siloxane bonds when reacted with other silanes or silanols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Substitution: Requires nucleophiles such as amines or alcohols.
Condensation: Often catalyzed by acids or bases to facilitate the formation of siloxane bonds.
Major Products
Hydrolysis: Produces silanols and dimethylamine.
Substitution: Yields substituted silanes with different functional groups.
Condensation: Forms siloxane polymers or networks.
Scientific Research Applications
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Similar Compounds
- (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane
- (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane
Uniqueness
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is unique due to its combination of fluorinated and amino functionalities. This makes it highly versatile for various applications, providing both hydrophobicity and reactivity. In comparison, similar compounds may lack the amino groups, limiting their reactivity and range of applications .
Properties
IUPAC Name |
N-[bis(dimethylamino)-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F17N3Si/c1-34(2)37(35(3)4,36(5)6)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUQQUTBBWWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F17N3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895634 |
Source


|
| Record name | 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186599-45-1 |
Source


|
| Record name | 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
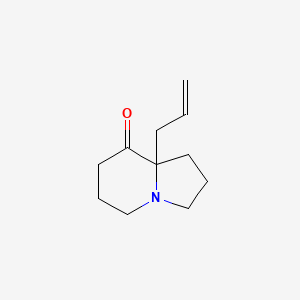
![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)
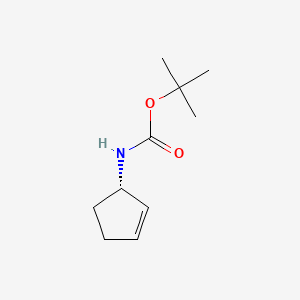
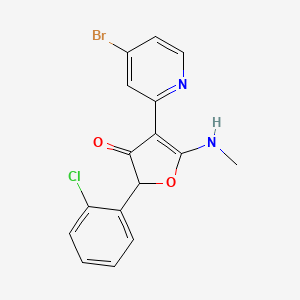
![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)
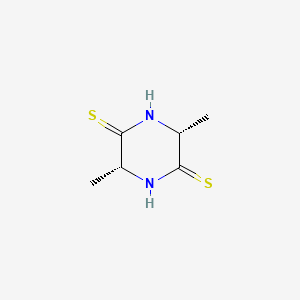
![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)
